
3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6, also known as Tetrac, is a synthetic derivative of thyroid hormone. It is the labelled analogue of 3,5,3’,5’-Tetraiodo Thyrolactic Acid (Levothyroxine Impurity 44), which is an impurity of Levothyroxine .
Molecular Structure Analysis
The molecular formula of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 is C9 [13C]6H10I4O5 . The molecular weight is 783.81 . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The boiling point of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 is predicted to be 590.3±50.0 °C, and its density is predicted to be 2.695±0.06 g/cm3 . The pKa is predicted to be 3.56±0.10 .Mécanisme D'action
Target of Action
The primary targets of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 are the thyroid hormone receptors (TRs) . These receptors are bound to the promoter of target genes and play a crucial role in many metabolic pathways .
Mode of Action
3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6, similar to other thyroid hormones, interacts with its targets primarily through a genomic mechanism . This involves the binding of the compound to nuclear thyroid receptors (TRs), which are then bound to the promoter of target genes .
Biochemical Pathways
The major physiological function of thyroid hormones, including 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6, is to sustain basal energy expenditure by acting primarily on carbohydrate and lipid catabolism . At the hepatic level, these hormones stimulate the de novo fatty acid synthesis (DNL) , through both the modulation of gene expression and the rapid activation of cell signaling pathways .
Pharmacokinetics
It is known that the compound is a labelled analogue of 3,5,3’,5’-tetraiodo thyrolactic acid, which is an impurity of levothyroxine .
Result of Action
The action of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 results in the modulation of various metabolic pathways. It influences the mobilization and degradation of lipids and stimulates the de novo synthesis of fatty acids . This leads to changes in energy expenditure and lipid metabolism .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6 in laboratory experiments has several advantages. First, it is a stable, non-toxic compound that can be easily synthesized. Second, it is a synthetic compound, meaning that it does not have the same side effects as natural TLA. Finally, it is labeled with 13C6, which makes it easy to detect and quantify in laboratory experiments.
The main limitation of this compound is that it is a synthetic compound, and therefore may not behave in the same way as natural TLA. In addition, the 13C6 label may interfere with the binding of this compound to TLA receptors, which could affect the results of laboratory experiments.
Orientations Futures
There are several potential future directions for research using 3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6. First, further research could be done to study the effects of this compound on gene expression, metabolism, and cell growth and differentiation. Second, the effects of this compound on the development and function of the immune system could be further studied. Third, the potential anti-cancer effects of this compound could be further investigated. Fourth, the effects of the 13C6 label on the binding of this compound to TLA receptors could be studied. Finally, the potential therapeutic applications of this compound could be explored.
Méthodes De Synthèse
3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6 is synthesized from TLA by a two-step process. First, the TLA is reacted with iodine in an aqueous solution to form the iodinated form of TLA, 3,5,3',5'-Tetraiodothyrolactic acid (TTA). The second step involves the reaction of TTA with 13C6-bromide to form the 13C6-labeled this compound.
Applications De Recherche Scientifique
3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6 has been widely used in scientific research to study the biochemical and physiological effects of TLA on cells and tissues. This compound is used to study the effects of TLA on gene expression, metabolism, and cell growth and differentiation. It is also used to study the effects of TLA on the development and function of the immune system, as well as its effects on the development of cancer.
Analyse Biochimique
Biochemical Properties
3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 plays a significant role in biochemical reactions, particularly those involving thyroid hormones. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with deiodinases, which are enzymes responsible for the activation and deactivation of thyroid hormones. These interactions are crucial for maintaining the balance of thyroid hormones in the body .
Cellular Effects
3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in lipid metabolism and energy expenditure. This compound also impacts cell signaling pathways related to thyroid hormone receptors, thereby influencing cellular responses to thyroid hormones .
Molecular Mechanism
The molecular mechanism of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 involves its binding interactions with thyroid hormone receptors and deiodinases. By binding to these receptors, it can either activate or inhibit their activity, leading to changes in gene expression and enzyme activity. This compound can also influence the deiodination process, thereby regulating the levels of active thyroid hormones in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 can change over time. The compound is relatively stable, but its activity may decrease due to degradation over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 vary with different dosages in animal models. At lower doses, it can effectively modulate thyroid hormone activity without causing adverse effects. At higher doses, it may lead to toxic effects, including disruptions in thyroid hormone balance and metabolic disturbances .
Metabolic Pathways
3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 is involved in several metabolic pathways, particularly those related to thyroid hormone metabolism. It interacts with enzymes such as deiodinases and cofactors that are essential for the conversion of thyroid hormones. This compound can influence metabolic flux and alter metabolite levels, thereby affecting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biological effects. The compound’s distribution is crucial for its role in modulating thyroid hormone activity .
Subcellular Localization
3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 is localized in specific subcellular compartments, including the nucleus and cytoplasm. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These factors ensure that the compound reaches its intended sites of action within the cell .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6 can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "13C6-lactic acid", "iodine", "sodium hydroxide", "sodium hypochlorite", "sodium iodide", "sodium thiosulfate", "sulfuric acid", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Bromination of 13C6-lactic acid with bromine in acetic acid to give 3-bromo-13C6-lactic acid.", "Step 2: Oxidation of 3-bromo-13C6-lactic acid with sodium hypochlorite in the presence of sodium hydroxide to give 3-bromo-13C6-pyruvic acid.", "Step 3: Iodination of 3-bromo-13C6-pyruvic acid with iodine and sodium iodide in acetic acid to give 3,5-diiodo-3',5'-di(13C6-lactyl) pyruvic acid.", "Step 4: Oxidative deiodination of 3,5-diiodo-3',5'-di(13C6-lactyl) pyruvic acid with hydrogen peroxide and sulfuric acid to give 3,5,3',5'-tetraiodo-13C6-thyrolactic acid." ] } | |
Numéro CAS |
1346603-58-4 |
Formule moléculaire |
C15H10I4O5 |
Poids moléculaire |
783.812 |
Nom IUPAC |
2-hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H10I4O5/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,20-21H,3H2,(H,22,23)/i4+1,5+1,7+1,8+1,9+1,13+1 |
Clé InChI |
JEAVLSCJUQYFHT-WIZSHPFNSA-N |
SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)O |
Synonymes |
α-Hydroxy-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzenepropanoic Acid-13C6; 3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]lactic Acid-13C6; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(Pentan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B585355.png)



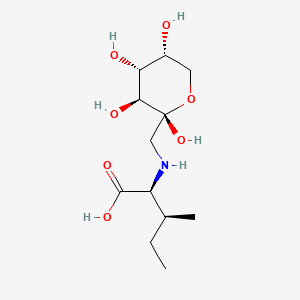
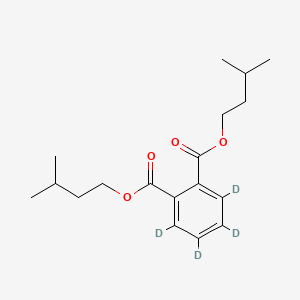
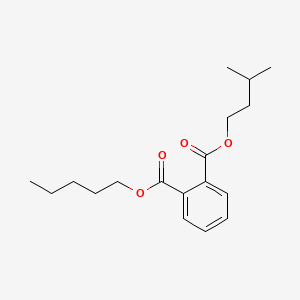
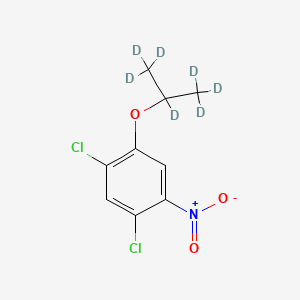
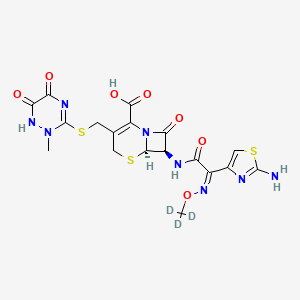
![methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B585374.png)